molecular formula C11H19NO2 B8460981 N-(1-(4-oxocyclohexyl)propyl)acetamide

N-(1-(4-oxocyclohexyl)propyl)acetamide

Cat. No.: B8460981
M. Wt: 197.27 g/mol
InChI Key: REPGXEMTBMRJIS-UHFFFAOYSA-N
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Description

N-(1-(4-oxocyclohexyl)propyl)acetamide is a specialized organic compound serving as a valuable intermediate in advanced chemical synthesis. Its molecular structure, featuring both acetamide and oxocyclohexyl moieties, makes it a versatile building block for constructing more complex molecules in medicinal chemistry and drug discovery research. Researchers utilize this compound in the development of novel therapeutic agents, where it can be incorporated to modulate the physicochemical properties and biological activity of lead compounds . Specific applications and the detailed mechanism of action for this compound are areas of ongoing scientific investigation and should be referenced from the latest peer-reviewed literature.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

N-[1-(4-oxocyclohexyl)propyl]acetamide

InChI

InChI=1S/C11H19NO2/c1-3-11(12-8(2)13)9-4-6-10(14)7-5-9/h9,11H,3-7H2,1-2H3,(H,12,13)

InChI Key

REPGXEMTBMRJIS-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCC(=O)CC1)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Differences :

  • N-[trans-4-(Isopropylamino)cyclohexyl]acetamide () replaces the oxo group with an isopropylamino substituent, reducing polarity but introducing basicity and hydrogen-bond donor capacity .

Physical State and Stability :

  • The 4-oxo analog is expected to be a solid at room temperature, similar to N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide (white solid, M.P. 150–152°C) . However, the absence of aromatic rings (e.g., fluorophenyl or biphenyl in H4 from ) may lower its melting point compared to bulkier analogs .

Data Table: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Melting Point (°C) Key Substituents Reference
N-(1-(4-Oxocyclohexyl)propyl)acetamide C₁₁H₁₉NO₂ 209.28 (calculated) Solid (pred.) N/A 4-oxocyclohexyl, propyl N/A
N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide C₁₉H₂₇FN₂O₂ 334.21 White solid 150–152 Fluorophenyl, propylacetamido
N-[trans-4-(Isopropylamino)cyclohexyl]acetamide C₁₁H₂₂N₂O 198.31 (calculated) Solid (pred.) N/A Isopropylamino
H4 (Biphenyl-containing analog) C₃₆H₄₈ClN₃O₂ 602.25 (calculated) Yellowish-brown N/A Biphenyl, pyrrolidinylpropyl

Research Findings and Implications

Polarity vs. Bioavailability : The 4-oxo group in this compound may improve solubility but reduce membrane permeability compared to lipophilic analogs like H4 .

Synthetic Scalability : MCRs (as in ) offer efficient routes for analogs, but ketone-functionalized derivatives may require additional steps, impacting scalability .

Structural Versatility: Substitutions on the cyclohexane ring (e.g., amino, oxo, aryl) allow tuning of physicochemical properties for targeted applications (e.g., drug design, agrochemicals) .

Preparation Methods

Step 1: Formation of 1-(4-Oxocyclohexyl)propylamine

4-Oxocyclohexanone reacts with propylamine in the presence of a reducing agent to form the intermediate amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred due to its selectivity and mild reaction conditions.

Reaction Conditions:

  • Solvent: Dichloromethane or methanol

  • Temperature: Room temperature (20–25°C)

  • Molar Ratio: 1:1 (ketone:amine) with 1.2 equivalents of NaBH(OAc)₃

  • Yield: 70–85%

Step 2: Acetylation of the Amine Intermediate

The primary amine is acetylated using acetic anhydride or acetyl chloride . Catalytic bases like pyridine or triethylamine neutralize HCl byproducts.

Optimized Protocol:

ParameterValue
Acetylating AgentAcetic anhydride (1.5 equiv)
BaseTriethylamine (2.0 equiv)
SolventDichloromethane
Reaction Time4–6 hours
Yield90–95%

Mechanistic Insight:
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of acetic anhydride, forming the acetamide.

Alternative Synthetic Routes

Boc-Protected Intermediate Strategy

A patent by describes the use of tert-butyl (4-oxocyclohexyl)carbamate to improve regioselectivity:

  • Protection: 4-Oxocyclohexanone is treated with di-tert-butyl dicarbonate to form the Boc-protected cyclohexylamine.

  • Reductive Amination: Propylamine is introduced via NaBH(OAc)₃, yielding Boc-protected 1-(4-oxocyclohexyl)propylamine.

  • Deprotection and Acetylation: The Boc group is removed with trifluoroacetic acid (TFA), followed by acetylation.

Advantages:

  • Higher purity (>98%) due to reduced side reactions.

  • Compatibility with acid-sensitive substrates.

Catalytic and Industrial-Scale Methods

Hydrogenation of Nitro Precursors

Patent outlines a two-step hydrogenation process for cyclohexylacetamides:

  • Nitro Reduction: 4-Nitrophenylacetic acid is reduced to 4-aminophenylacetic acid using Pd/C and H₂.

  • Cyclohexane Ring Formation: Catalytic hydrogenation (Raney Ni, 50 psi H₂) yields 4-aminocyclohexylacetic acid, which is acetylated.

Industrial Applicability:

  • Catalyst: PtO₂ or Rh/Al₂O₃ for higher turnover numbers.

  • Yield: 60–75%.

EnzymeSolventTemperatureConversion Efficiency
CAL-BPhosphate buffer (pH 7)37°C80–90%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (m, 2H, CH₂), 1.85 (m, 4H, cyclohexyl), 2.05 (s, 3H, COCH₃), 3.25 (t, 1H, NH), 4.10 (q, 1H, CH-N).

  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend).

Chromatographic Purity

  • HPLC: C18 column, acetonitrile/water (70:30), retention time = 6.2 min, purity >99%.

Challenges and Optimization

Side Reactions

  • Over-Acetylation: Excess acetic anhydride can lead to diacetylated products. Mitigated by stoichiometric control.

  • Cyclohexanone Oxidation: Strong oxidizing agents may convert 4-oxocyclohexanone to adipic acid. Avoided by using inert atmospheres.

Scalability Issues

  • Reductive Amination: NaBH(OAc)₃ is costly at scale. Alternatives like NaBH₃CN reduce costs but require pH control .

Q & A

Q. Advanced

  • ADMET Prediction : Software like SwissADME or ADMETLab estimates absorption, logP, and CYP450 interactions.
  • Molecular Dynamics (MD) Simulations : Assess binding to targets (e.g., cyclooxygenase) using Amber or GROMACS.
  • Docking Studies : AutoDock Vina predicts affinity for neurological receptors based on the acetamide’s conformation .

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